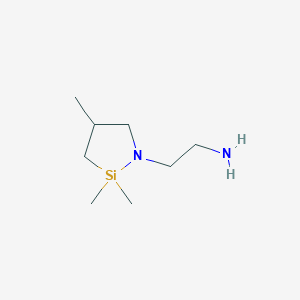

1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- is a useful research compound. Its molecular formula is C8H20N2Si and its molecular weight is 172.34. The purity is usually 95%.

BenchChem offers high-quality 1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Applications in Adhesive Promoters and Polymer Modification

3-Aminopropyltriethoxysilane substances, related to 1-Aza-2-silacyclopentanes, are used as adhesive promoters in various formulations for coatings or to modify the properties of siloxanes and other polymers. The cyclisation of similar substances is of interest due to the formation of the Si-N bond. These products tend to undergo ring-opening polymerization, highlighting their potential in the creation of polymers and coatings (Herbig et al., 2018).

2. Reactivity with Ketones

Reactions of isolable dialkylsilylene, a compound related to 1-Aza-2-silacyclopentane-1-ethanamine, with various types of ketones, proceed smoothly at room temperature. These reactions form diverse compounds without secondary or side-reaction products. The diversity of the reaction modes is attributed to the substituent effects on the electronic nature of the initially formed carbonyl silaylides, suggesting the compound's potential in organic synthesis and as a building block for various chemical reactions (Ishida et al., 2010).

3. Building Blocks for Synthesis

Compounds such as 4-Silacyclohexan-1-ones and related derivatives represent C-functional silicon-containing heterocycles with Si-MOP, Si-DMOP, or Si-TMOP moieties. These moieties can be cleaved under mild conditions by protodesilylation, making these compounds versatile building blocks for synthesis. This property indicates the potential use of 1-Aza-2-silacyclopentane-1-ethanamine derivatives in complex synthetic pathways (Geyer et al., 2015).

4. Surface Modification for Proteomic Analysis

N-methyl-aza-2,2,4-trimethyl-silacyclopentane can be used to produce monolayer films on silicon (oxide) substrates. The covalent siloxane linkage formation by this adsorbate is accompanied by ring opening without producing byproducts. The resulting secondary amine can react further, indicating the compound's potential in creating functional surfaces for various applications, including proteomic analysis (Khadka et al., 2017).

Mechanism of Action

The mechanism of action involves the cyclization of 3-aminopropyltriethoxysilane by long-time heating . The formation of 2,2-diethoxy-1-aza-2-silacyclopentane is dubious . The reaction of isocyanates with azasilacyclopentanes has been used to manufacture thermoplastic rubbers by polymerization with polyols .

Safety and Hazards

Properties

IUPAC Name |

2-(2,2,4-trimethylazasilolidin-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2Si/c1-8-6-10(5-4-9)11(2,3)7-8/h8H,4-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPCETSHFUXWEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN([Si](C1)(C)C)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[4-chloro-4-(3-pyridyl)butyl]carbamic acid ethyl ester](/img/structure/B1144876.png)

![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)